6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide involves multiple steps, including the formation of the quinoline core, sulfonylation, and subsequent functional group modifications. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies, but general steps include:
Formation of the Quinoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base.
Functional Group Modifications: Introduction of the dimethylcarbamoyl and methoxyanilino groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, ensuring that the reactions are efficient, cost-effective, and environmentally friendly. This typically involves optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the carbamoyl and sulfonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a hydroxyl group, while reduction of the carbamoyl group can yield an amine .
Scientific Research Applications
6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a tool compound to study PDE4 inhibition and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of PDE4 in cellular signaling and inflammation.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases such as COPD and asthma.
Industry: Utilized in the development of inhalable drugs for respiratory conditions
Mechanism of Action
The compound exerts its effects by selectively inhibiting PDE4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular cAMP levels, leading to anti-inflammatory effects. The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) pathway, which modulates the activity of various transcription factors and inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another PDE4 inhibitor used in the treatment of COPD.
Cilomilast: A PDE4 inhibitor investigated for its potential in treating inflammatory diseases.
Apremilast: A PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.
Uniqueness
6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide is unique due to its exceptionally high affinity and selectivity for PDE4 isoforms, making it more potent and specific compared to other PDE4 inhibitors. This high selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
CAS No. |
801315-14-0 |
---|---|
Molecular Formula |
C27H27ClN4O5S |
Molecular Weight |
555.0 g/mol |
IUPAC Name |
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H26N4O5S.ClH/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4;/h5-15H,1-4H3,(H2,28,32)(H,29,30);1H |
InChI Key |
OJXWJOXQUQXGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.